9,10-Diphenylanthracene 9,10-Diphenylanthracene 9,10-Diphenylanthracene, an aromatic hydrocarbon, is a blue light emitting material that is used for the measurement of fluorescence quantum yields in dilute solutions. Its derivatives show potential candidature in organic light emitting diode (OLED) devices. It is also used as a fluorophore for the study of peroxyoxalate chemiluminescence (POCL).
9,10-diphenylanthracene is a member of the class of anthracenes that is anthracene in which both of the hydrogens on the central ring are substituted by phenyl groups. It has a role as a fluorochrome and a photosensitizing agent.
Brand Name: Vulcanchem
CAS No.: 1499-10-1
VCID: VC21078419
InChI: InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H
SMILES: C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5
Molecular Formula: C26H18
Molecular Weight: 330.4 g/mol

9,10-Diphenylanthracene

CAS No.: 1499-10-1

Cat. No.: VC21078419

Molecular Formula: C26H18

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Diphenylanthracene - 1499-10-1

Specification

Description 9,10-Diphenylanthracene, an aromatic hydrocarbon, is a blue light emitting material that is used for the measurement of fluorescence quantum yields in dilute solutions. Its derivatives show potential candidature in organic light emitting diode (OLED) devices. It is also used as a fluorophore for the study of peroxyoxalate chemiluminescence (POCL).
9,10-diphenylanthracene is a member of the class of anthracenes that is anthracene in which both of the hydrogens on the central ring are substituted by phenyl groups. It has a role as a fluorochrome and a photosensitizing agent.
CAS No. 1499-10-1
Molecular Formula C26H18
Molecular Weight 330.4 g/mol
IUPAC Name 9,10-diphenylanthracene
Standard InChI InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H
Standard InChI Key FCNCGHJSNVOIKE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5
Melting Point 246.0 °C

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